molecular formula C20H16FNO3 B6375379 4-(4-Cbz-Aminopheny)-2-fluorophenol, 95% CAS No. 1261931-13-8

4-(4-Cbz-Aminopheny)-2-fluorophenol, 95%

Cat. No. B6375379
CAS RN: 1261931-13-8
M. Wt: 337.3 g/mol
InChI Key: YEOJNRGTYMACQU-UHFFFAOYSA-N
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Description

4-(4-Cbz-Aminopheny)-2-fluorophenol, 95% (hereinafter referred to as 4-Cbz-Fluorophenol) is an organofluorine compound with a wide range of applications in the fields of chemistry, medicine, and biotechnology. It is a versatile compound that has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

4-Cbz-Fluorophenol has been used in a variety of scientific research applications. In organic synthesis, it has been used as a reagent for the synthesis of heterocyclic compounds and for the preparation of other organofluorine compounds. It has also been used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. In addition, it has been used as a tool for studying biochemical and physiological processes, including protein-protein interactions, enzyme-catalyzed reactions, and signal transduction pathways.

Mechanism of Action

The mechanism of action of 4-Cbz-Fluorophenol is not yet fully understood. However, it has been suggested that the compound can interact with proteins through hydrogen bonding and hydrophobic interactions. In addition, it has been proposed that 4-Cbz-Fluorophenol may act as a proton shuttle, transporting protons from one molecule to another.
Biochemical and Physiological Effects
4-Cbz-Fluorophenol has been shown to have a variety of biochemical and physiological effects. In in vitro studies, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and to modulate the activity of ion channels. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of 4-Cbz-Fluorophenol in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and can be stored for long periods of time without degradation. In addition, it is highly soluble in aqueous solutions and can be used in a variety of biochemical and physiological assays. However, it should be noted that the compound is toxic and should be handled with care.

Future Directions

Given its wide range of applications and potential effects, 4-Cbz-Fluorophenol is an area of ongoing research. Potential future directions for research include the development of new synthesis methods for the compound, further studies of its mechanism of action, and investigations into its potential therapeutic applications. Additionally, further studies of its effects on biochemical and physiological processes could lead to a better understanding of its potential therapeutic benefits.

Synthesis Methods

4-Cbz-Fluorophenol can be synthesized through a two-step reaction sequence. The first step involves the reaction of 4-chlorobenzaldehyde with 4-aminophenol in the presence of sodium carbonate and a catalytic amount of sodium hydroxide. This reaction produces 4-chloro-4-aminobenzophenone, which is then reacted with 2-fluorophenol in the presence of a base such as sodium hydroxide to yield 4-Cbz-Fluorophenol.

properties

IUPAC Name

benzyl N-[4-(3-fluoro-4-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c21-18-12-16(8-11-19(18)23)15-6-9-17(10-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOJNRGTYMACQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cbz-Aminopheny)-2-fluorophenol

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